synthesis of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
synthesis of 2-Benzodioxol-5-YL-oxazole-4-carbaldehyde
An In-depth Technical Guide to the Synthesis of 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde
Introduction
The oxazole scaffold is a privileged heterocyclic motif present in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in various molecular interactions make it a cornerstone in medicinal chemistry. The title compound, 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde, incorporates the pharmacologically significant 1,3-benzodioxole moiety, often found in compounds with diverse biological activities. The aldehyde functionality at the C4 position of the oxazole ring serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex derivatives for drug discovery programs.
This guide provides a comprehensive, two-step synthetic pathway to 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde, designed for researchers and scientists in organic synthesis and drug development. The synthesis leverages the classical Robinson-Gabriel oxazole synthesis followed by a regioselective Vilsmeier-Haack formylation. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and offer insights into the rationale behind the strategic choices in this synthetic sequence.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: the construction of the core 2-aryloxazole ring system, followed by the introduction of the carbaldehyde group at the C4 position.
Caption: Overall two-step synthesis plan.
Part 1: Synthesis of the 2-(1,3-Benzodioxol-5-yl)oxazole Core
The cornerstone of this initial phase is the Robinson-Gabriel synthesis, a robust and time-honored method for constructing oxazoles from α-acylamino ketones.[1][3] This reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.[3]
Synthesis of the α-Acylamino Ketone Precursor
The critical precursor for the Robinson-Gabriel synthesis is an α-acylamino ketone. For our target, this is N-(2-oxopropyl)benzo[d][1][4]dioxole-5-carboxamide . This intermediate can be reliably synthesized via the acylation of 2-aminopropan-2-one with piperonyloyl chloride (benzo[d][1][4]dioxole-5-carbonyl chloride).
Experimental Protocol: Synthesis of N-(2-oxopropyl)benzo[d][1][4]dioxole-5-carboxamide
-
Preparation of Piperonyloyl Chloride: To a solution of piperonylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude piperonyloyl chloride, which is used in the next step without further purification.
-
Acylation: Dissolve 2-aminopropan-2-one hydrochloride (1.1 eq) in a mixture of DCM and aqueous sodium bicarbonate solution. Cool the mixture to 0 °C and add the freshly prepared piperonyloyl chloride (1.0 eq) solution in DCM dropwise.
-
Reaction and Work-up: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-(2-oxopropyl)benzo[d][1][4]dioxole-5-carboxamide.
Robinson-Gabriel Cyclodehydration
With the precursor in hand, the next step is the cyclodehydration to form the oxazole ring. Concentrated sulfuric acid is a classic and effective dehydrating agent for this transformation.[1]
Experimental Protocol: Synthesis of 2-(1,3-Benzodioxol-5-yl)oxazole
-
Reaction Setup: To a flask containing N-(2-oxopropyl)benzo[d][1][4]dioxole-5-carboxamide (1.0 eq), carefully add concentrated sulfuric acid (H₂SO₄, 3-5 eq) at 0 °C with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC (after careful quenching of an aliquot).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration.
-
Neutralization and Extraction: Suspend the crude solid in water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or silica gel chromatography to yield 2-(1,3-Benzodioxol-5-yl)oxazole.
| Parameter | Precursor Synthesis | Robinson-Gabriel Cyclodehydration |
| Key Reagents | Piperonylic acid, Oxalyl chloride, 2-Aminopropan-2-one HCl | N-(2-oxopropyl)benzo[d][1][4]dioxole-5-carboxamide, H₂SO₄ |
| Solvent | Dichloromethane (DCM) | None (H₂SO₄ acts as reagent and solvent) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours | 1-2 hours |
| Purification | Silica Gel Chromatography | Recrystallization / Chromatography |
Part 2: Vilsmeier-Haack Formylation of the Oxazole Core
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The electrophile, known as the Vilsmeier reagent, is typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[7][8] This reagent is a mild electrophile, making it highly effective for the formylation of activated heterocycles like oxazoles.[7] The reaction is regioselective, with formylation occurring at the electron-rich C4 position of the 2-aryloxazole.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the oxazole ring.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF as the solvent. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the stirred DMF. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms.[9]
-
Substrate Addition: Dissolve the 2-(1,3-Benzodioxol-5-yl)oxazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.[6] Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.[9] Stir for 30 minutes.
-
Extraction: Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the final product, 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde.
| Parameter | Vilsmeier-Haack Formylation |
| Key Reagents | 2-(1,3-Benzodioxol-5-yl)oxazole, DMF, POCl₃ |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C, then 60-70 °C |
| Reaction Time | 4-6 hours |
| Work-up | Quenching with aq. Sodium Acetate |
| Purification | Silica Gel Chromatography |
Conclusion
This guide outlines a reliable and efficient two-step synthesis for 2-(1,3-Benzodioxol-5-yl)oxazole-4-carbaldehyde. By employing the Robinson-Gabriel synthesis for the formation of the core heterocyclic structure and the Vilsmeier-Haack reaction for the subsequent C4-formylation, the target molecule can be accessed in a controlled and reproducible manner. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and materials science.
References
-
M. Keni, J. J. Tepe, One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates, The Journal of Organic Chemistry, 2005 . [Link]
-
SynArchive, Robinson-Gabriel Synthesis. [Link]
-
Wikipedia, Robinson–Gabriel synthesis. [Link]
-
P. Wipf, C. P. Miller, A New Synthesis of Highly Functionalized Oxazoles, The Journal of Organic Chemistry, 1993 . [Link]
-
Semantic Scholar, Robinson–Gabriel synthesis. [Link]
-
Chemistry Steps, Vilsmeier-Haack Reaction. [Link]
-
ResearchGate, Robinson-Gabriel synthesis. [Link]
-
ideXlab, Robinson-Gabriel Synthesis. [Link]
- CoLab, One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templ
-
Organic Chemistry Portal, Vilsmeier-Haack Reaction. [Link]
-
Scribd, 5-Iii) Sem 4. [Link]
-
J&K Scientific LLC, Vilsmeier-Haack Reaction. [Link]
-
YouTube, Vilsmeier-Haack Reaction. [Link]
-
NROChemistry, Vilsmeier-Haack Reaction. [Link]
-
ResearchGate, Robinson–Gabriel synthesis | Request PDF. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
